molecular formula C11H7Cl2N3O2 B13872783 N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine CAS No. 61963-77-7

N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine

Cat. No.: B13872783
CAS No.: 61963-77-7
M. Wt: 284.09 g/mol
InChI Key: YTINTZINGVRBTA-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine is a nitro-substituted 2-aminopyridine derivative featuring a 2,4-dichlorophenyl group attached to the pyridine ring’s amine moiety. The nitro group at the 3-position of the pyridine ring and the electron-withdrawing dichlorophenyl substituent likely influence its electronic properties, reactivity, and biological activity.

Properties

CAS No.

61963-77-7

Molecular Formula

C11H7Cl2N3O2

Molecular Weight

284.09 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-3-nitropyridin-2-amine

InChI

InChI=1S/C11H7Cl2N3O2/c12-7-3-4-9(8(13)6-7)15-11-10(16(17)18)2-1-5-14-11/h1-6H,(H,14,15)

InChI Key

YTINTZINGVRBTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

This sequence illustrates the controlled functional group transformations on the pyridine ring and the introduction of the dichlorophenyl amine moiety through nucleophilic substitution and acylation steps.

Alternative Route: Nucleophilic Aromatic Substitution on 2,4-Dichloro-3-nitropyridine

An alternative method involves nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-3-nitropyridine with 2,4-dichlorophenylamine:

  • Starting Material: 2,4-dichloro-3-nitropyridine, prepared as above or commercially available.
  • Reaction: The chlorine at the 2-position is substituted by the 2,4-dichlorophenylamine nucleophile under heated conditions, often in polar aprotic solvents like DMF or DMSO.
  • Conditions: Heating around 120–130°C for several hours.
  • Outcome: Formation of N-(2,4-dichlorophenyl)-3-nitropyridin-2-amine.

This method leverages the activated position ortho to the nitro group for nucleophilic substitution, a common strategy in aromatic amine synthesis.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Reagents & Conditions Temperature Yield (%) Notes
1 Nitration of 4-chloro-2-aminopyridine HNO3/H2SO4 mixture Controlled, <100°C Not specified Introduces nitro group at 3-position
2 Diazotization and hydrolysis NaNO2, HCl, 0–5°C then 60–80°C 0–5°C then 60–80°C Not specified Converts amino to hydroxyl group
3 Chlorination of 4-chloro-3-nitropyridin-2-ol POCl3, diisopropylethylamine 25–30°C then 90–100°C ~57.5 Forms 2,4-dichloro-3-nitropyridine
4 Hydrolysis to 2-chloro-3-nitropyridin-4-ol Sodium acetate, DMF 120–125°C ~50 Hydroxyl substitution at 4-position
5 Acylation to N-(4-chloro-3-nitropyridin-2-yl) cyclopropanecarboxamide Cyclopropane carbonyl chloride, triethylamine, DCM -10 to 35°C Not specified Amide formation step
6 Nucleophilic aromatic substitution 2,4-dichlorophenylamine, DMF or DMSO 120–130°C Not specified Final substitution to form target compound

Research Findings and Considerations

  • The nitration step requires careful temperature control to avoid over-nitration and side reactions.
  • Diazotization and hydrolysis are performed at low temperature initially to stabilize the diazonium intermediate, then heated for hydrolysis.
  • The chlorination with POCl3 is a common method to convert hydroxyl groups on pyridines to chloro substituents, facilitating further substitution.
  • Nucleophilic aromatic substitution is favored at positions activated by electron-withdrawing groups such as nitro and chloro substituents.
  • The use of bases such as triethylamine is critical to neutralize generated HCl and drive acylation reactions.
  • Purification typically involves extraction, drying over anhydrous sodium sulfate, solvent removal under reduced pressure, and recrystallization.
  • Yields for intermediate steps range from moderate to good (50–60%), with overall yields depending on reaction scale and purification efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Selected 3-Nitro-2-aminopyridine Derivatives
Compound Name Substituents on Pyridine Aryl Group on Amine Molecular Weight Key Features
N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine 3-Nitro 2,4-Dichlorophenyl 312.15 (calc) Two Cl atoms enhance lipophilicity
N-(4-Chlorophenyl)-3-nitropyridin-2-amine (3k) 3-Nitro 4-Chlorophenyl 279.69 Single Cl; simpler substitution
6-Chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine 3-Nitro, 6-Chloro 2-(4-Chlorophenyl)ethyl 312.15 Chloroethyl chain increases bulk
5-(4-Bromophenyl)-N-(4-chlorophenyl)-3-nitropyridin-2-amine (3k) 3-Nitro 4-Bromophenyl (pyridine), 4-Cl (amine) 388.62 Bromine enhances molecular weight
4-Methyl-3-nitropyridin-2-amine 3-Nitro, 4-Methyl None (H) 169.14 Lacks aryl group; smaller size

Key Observations :

  • Electron-Withdrawing Effects : The 3-nitro group and chloro/bromo substituents on the aryl ring modulate electron density, affecting reactivity and binding to biological targets .
  • Steric Effects : Bulkier substituents (e.g., naphthyl in 3i) may hinder molecular packing, altering solubility or crystallization behavior .

Physical and Spectral Properties

Table 2: Comparative Physical Properties
Compound Melting Point (°C) Solubility (Polar Solvents) NMR Shifts (1H/13C)
N-(4-Chlorophenyl)-3-nitropyridin-2-amine 160–162 (lit) Moderate in DMSO δ 8.5 (H6), 140.2 (C-NO2)
5-(4-Bromophenyl)-N-(4-Cl-phenyl)-3-nitropyridin-2-amine (3k) 185–187 Low in water δ 8.7 (H6), 138.9 (C-NO2)
Target Compound (Predicted) ~175–180 Low in water, high in DMF δ 8.6 (H6), 141.0 (C-NO2)

Notes:

  • The nitro group generates distinct 1H NMR deshielding (~8.5–8.7 ppm for H6) .
  • Dichlorophenyl substituents may split signals due to asymmetric substitution .

Biological Activity

N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine, a compound derived from 3-nitropyridine, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure includes a nitro group at the 3-position of the pyridine ring and a dichlorophenyl substituent. This configuration is significant for its biological activity.

  • Inhibition of Inflammatory Cytokines : Research indicates that this compound can inhibit tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated human monocytes. This suggests potential applications in treating inflammatory diseases.
  • Antiviral Activity : The compound has shown promise in inhibiting the influenza virus, indicating its potential as an antiviral agent.
  • Nucleophilic Reactivity : The compound's reactivity with nucleophiles such as amines and thiols allows it to participate in various biochemical pathways, potentially leading to the synthesis of novel derivatives with enhanced biological properties .

Biological Activities

The biological activities of this compound are summarized in the following table:

Activity Description References
Anti-inflammatoryInhibits TNF-α production; potential use in inflammatory diseases
AntiviralExhibits activity against the influenza virus
AntimicrobialPotential to inhibit growth of certain bacteria and fungi
CytotoxicityMay induce cell death through reactive intermediates formed during metabolism

Case Studies and Research Findings

  • Study on TNF-α Inhibition : A study demonstrated that this compound significantly reduced TNF-α levels in human monocytes exposed to LPS. This reduction was dose-dependent and highlighted the compound's anti-inflammatory potential.
  • Antiviral Screening : In high-throughput screening assays, this compound was identified as a potential inhibitor of viral replication mechanisms, suggesting its utility in developing antiviral therapies .
  • Antimicrobial Properties : Research has indicated that derivatives of nitropyridines, including this compound, possess antimicrobial properties by generating reactive intermediates that can damage microbial DNA .

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